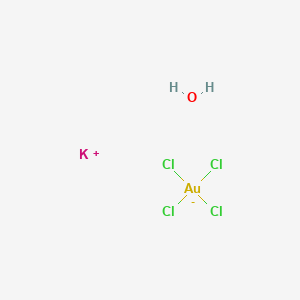![molecular formula C10H8N2O5 B1434612 Ethyl 4-nitrobenzo[d]isoxazole-3-carboxylate CAS No. 1352396-63-4](/img/structure/B1434612.png)
Ethyl 4-nitrobenzo[d]isoxazole-3-carboxylate
Descripción general
Descripción
Ethyl 4-nitrobenzo[d]isoxazole-3-carboxylate is a chemical compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This compound is known for its diverse applications in scientific research and industry due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-nitrobenzo[d]isoxazole-3-carboxylate typically involves the reaction of ethyl nitroacetate with an aromatic aldehyde in the presence of a catalyst. One common method is the one-pot cascade reaction using 20 mol% DABCO as the catalyst at 80°C for 24 hours in water . This method is efficient and yields the desired isoxazole derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-nitrobenzo[d]isoxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or amino derivatives.
Reduction: Formation of ethyl 4-aminobenzo[d]isoxazole-3-carboxylate.
Substitution: Formation of various substituted isoxazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 4-nitrobenzo[d]isoxazole-3-carboxylate is extensively used in scientific research due to its versatile properties. It is valuable in synthesizing novel materials for drug development, agrochemicals, and material science. In chemistry, it serves as a building block for creating complex molecules. In biology and medicine, it is used in the development of pharmaceuticals and as a probe in biochemical studies. In industry, it is utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of Ethyl 4-nitrobenzo[d]isoxazole-3-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to the inhibition of enzymes or the modulation of signaling pathways, making it useful in drug development and biochemical research.
Comparación Con Compuestos Similares
Ethyl 4-nitrobenzo[d]isoxazole-3-carboxylate can be compared with other isoxazole derivatives such as:
Ethyl 4-aminobenzo[d]isoxazole-3-carboxylate: Similar structure but with an amino group instead of a nitro group.
Ethyl 4-methylbenzo[d]isoxazole-3-carboxylate: Similar structure but with a methyl group instead of a nitro group.
The uniqueness of this compound lies in its nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
IUPAC Name |
ethyl 4-nitro-1,2-benzoxazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O5/c1-2-16-10(13)9-8-6(12(14)15)4-3-5-7(8)17-11-9/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAZPCAQEIOSKAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC2=CC=CC(=C21)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![5-Cyclopropyl-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1434545.png)




![Androsta-1,4,6-trien-3-one, 17-[(1-oxo-10-undecen-1-yl)oxy]-, (17beta)-](/img/structure/B1434552.png)
